Zinc arsenide

Catalog No.
S1510488
CAS No.
12006-40-5
M.F
Zn3As2
As2Zn3
M. Wt
346 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc arsenide

CAS Number

12006-40-5

Product Name

Zinc arsenide

Molecular Formula

Zn3As2
As2Zn3

Molecular Weight

346 g/mol

InChI

InChI=1S/2As.3Zn

InChI Key

RHKSESDHCKYTHI-UHFFFAOYSA-N

SMILES

[Zn].[Zn]=[As].[Zn]=[As]

Canonical SMILES

[Zn].[Zn]=[As].[Zn]=[As]

Semiconductor Applications

  • Photovoltaic and Optoelectronic Devices

    Due to its band gap of 1.0 eV, zinc arsenide shows potential in developing efficient solar cells and optoelectronic devices like light-emitting diodes (LEDs) and photodetectors [, ]. Researchers are exploring ways to improve the efficiency and stability of these devices using zinc arsenide through methods like doping and nanostructuring.

  • Infrared Detection

    Zinc arsenide exhibits strong infrared (IR) absorption properties, making it a suitable candidate for developing infrared detectors. These detectors can be used in various scientific applications, including night vision, remote sensing, and spectroscopy. Research is ongoing to enhance the sensitivity and spectral selectivity of zinc arsenide-based IR detectors for specific research applications.

Other Research Applications

Beyond its role as a semiconductor, zinc arsenide finds use in other scientific research areas:

  • Spintronics

    Zinc arsenide displays interesting magnetic properties, making it a potential candidate for research in spintronics, a field that explores the use of electron spin in electronic devices. Researchers are investigating how to manipulate the spin properties of zinc arsenide for potential applications in spin-based transistors and quantum computing.

  • Nanomaterials and Thin Films

    Zinc arsenide nanostructures, such as nanowires and thin films, are being explored for various scientific research purposes. These nanostructures exhibit unique properties compared to bulk materials, making them potentially useful in areas like solar energy conversion, sensors, and catalysis.

Zinc arsenide is an inorganic compound with the chemical formula Zn3As2\text{Zn}_3\text{As}_2. It is a binary compound formed from zinc and arsenic, characterized by its gray tetragonal crystalline structure. This compound is notable for its semiconductor properties, featuring a band gap of approximately 1.0 electron volt. The crystalline structure of zinc arsenide is similar to that of other compounds in the zinc-cadmium-arsenic-phosphorus system, such as cadmium arsenide and zinc phosphide, allowing for continuous solid-solution formation among these materials .

, including:

  • Formation Reaction:
    3Zn+2AsZn3As23\text{Zn}+2\text{As}\rightarrow \text{Zn}_3\text{As}_2
  • Reaction with Sulfuric Acid:
    Zn3As2+3H2SO43ZnSO4+2AsH3\text{Zn}_3\text{As}_2+3\text{H}_2\text{SO}_4\rightarrow 3\text{ZnSO}_4+2\text{AsH}_3
  • Hydrolysis Reaction:
    Zn3As2+H2OAsH3+ZnO\text{Zn}_3\text{As}_2+\text{H}_2\text{O}\rightarrow \text{AsH}_3+\text{ZnO}

These reactions highlight the compound's reactivity, particularly in acidic environments and with water .

Zinc arsenide can be synthesized through several methods:

  • Direct Combination: The most straightforward method involves the direct reaction of elemental zinc and arsenic at elevated temperatures.
  • Solid-State Reaction: This method involves heating powdered forms of zinc and arsenic under controlled conditions to promote reaction.
  • Chemical Vapor Deposition: This technique is often used in semiconductor fabrication, where gaseous precursors are deposited onto a substrate to form zinc arsenide thin films.

These synthesis methods allow for the production of zinc arsenide in various forms suitable for different applications .

Zinc arsenide finds applications primarily in the field of electronics and optoelectronics due to its semiconductor properties. Key applications include:

  • Semiconductors: Used in the fabrication of electronic devices such as diodes and transistors.
  • Optoelectronic Devices: Employed in light-emitting diodes and laser diodes due to its efficient light emission properties.
  • Photovoltaics: Investigated for use in solar cells as a potential material for energy conversion.

The versatility of zinc arsenide makes it a valuable material in modern technology .

Interaction studies involving zinc arsenide focus on its behavior in various environments and its interactions with other chemicals. These studies often assess:

  • Reactivity with Acids: Understanding how zinc arsenide reacts with different acids helps predict its behavior in industrial processes.
  • Environmental Impact: Evaluating how zinc arsenide interacts with soil and water can provide insights into its environmental toxicity and mobility.

Such studies are crucial for assessing safety protocols when handling this compound .

Zinc arsenide shares similarities with several other compounds, particularly within the group of binary compounds formed from elements in group II-VI of the periodic table. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Cadmium ArsenideCd3As2\text{Cd}_3\text{As}_2Similar semiconductor properties; higher toxicity
Zinc PhosphideZn3P2\text{Zn}_3\text{P}_2Used in optoelectronics; less toxic than zinc arsenide
Cadmium PhosphideCd3P2\text{Cd}_3\text{P}_2Similar structure; used in photonic applications
Gallium ArsenideGaAs\text{GaAs}Widely used in high-speed electronics; excellent electronic properties

Zinc arsenide is unique due to its specific band gap energy and structural characteristics that allow it to participate effectively in electronic applications while also presenting significant health risks due to its arsenic content .

Colloidal Synthesis Techniques for Zn₃As₂ Nanocrystals

Colloidal synthesis represents a significant advancement in producing high-quality Zn₃As₂ nanocrystals with controlled properties. A recent breakthrough by Kim et al. (2024) demonstrated a novel solution-based approach for obtaining highly crystalline p-type Zn₃As₂ nanocrystals with precise stoichiometry. This method addresses previous challenges in colloidal Zn₃As₂ synthesis, including the lack of suitable precursors, surface oxidation issues, and crystal structure complexity.

The synthesis protocol involves carefully controlling the feed ratio and reaction temperature to achieve the desired nanocrystal formation. The researchers successfully elucidated the mechanism underlying the conversion of arsenic precursors during the initial phases of synthesis. This fundamental understanding enables greater control over nanocrystal properties.

Another significant advancement in colloidal synthesis comes from the work on Zn₃As₂ and (Cd𝑦Zn₁₋𝑦)₃As₂ quantum dots. Researchers have demonstrated the synthesis of colloidally stable 3 nm Zn₃As₂ nanocrystals with tunable optical band gaps. These materials show promise for applications in quantum dot-based devices.

Table 1: Characteristics of Colloidally Synthesized Zn₃As₂ Nanocrystals

ParameterSpecificationReference
CrystallinityHighly crystallineKim et al. (2024)
Electronic behaviorIntrinsic p-typeKim et al. (2024)
Size~3 nmCossairt et al. (2017)
Maximum hole mobility0.089 cm² V⁻¹ s⁻¹Kim et al. (2024)
Surface modificationsDual passivation via phase-transfer ligand exchangeKim et al. (2024)

Metal-Organic Vapor Phase Epitaxy (MOVPE) of Nanostructures

Metal-Organic Vapor Phase Epitaxy represents a significant industrial-scale approach for producing high-quality zinc arsenide structures. Atmospheric pressure MOVPE has been successfully used to grow Zn₃As₂ layers on both (001) and (111) InP substrates. This technique provides precise control over growth parameters, making it suitable for producing epitaxial films with tailored properties.

Studies have shown that Zn₃As₂ layers grown at 300°C via MOVPE tend to be polycrystalline. This finding indicates the importance of temperature control in determining crystallinity and morphology of the resulting structures. MOVPE-grown Zn₃As₂ nanowires and nanoplatelets have demonstrated high efficiency in infrared emission and detection at 1.0 eV, which is significant for both photovoltaics and optical telecommunications applications.

The superior performance of MOVPE-grown nanostructures arises from a low rate of surface recombination combined with a high rate of radiative recombination, making nanostructured Zn₃As₂ a high-quality optoelectronic material. The controlled growth environment of MOVPE allows for precise manipulation of growth parameters to achieve desired structural and electronic properties.

Chemical Vapor Deposition (CVD) Approaches for Nanowire Growth

Chemical Vapor Deposition has emerged as a versatile technique for synthesizing zinc arsenide nanostructures, particularly nanowires and platelets. Single-crystalline p-type Zn₃As₂ nanowires have been successfully synthesized via a simple CVD method using gold nanoparticles as catalysts. These nanowires exhibit field-effect transistor capabilities, highlighting their potential for electronic applications.

A remarkable achievement in CVD synthesis is the stoichiometrically controlled self-driven formation of freestanding single crystal platelets of Zn₃As₂. These platelets feature dimensions of up to ~1 cm and possess microscopically flat top surfaces. The direct self-catalytic vapor-solid growth mechanism enables the coherent formation of pyramids and wires on some platelet surfaces, providing insights into complex growth processes.

As described by Kouklin et al., this approach allows for "a direct stoichiometrically controlled conversion of polycrystalline powders into single crystal freestanding small-size wafers". The process typically involves gradually increasing the furnace temperature to ~800°C over 60 minutes, maintaining this temperature for another 60 minutes, followed by gradual cooling at ~5°C min⁻¹. A very low flow rate of argon (0.1-0.3 SCCM) is maintained as the carrier gas during growth.

Table 2: CVD Growth Parameters for Zn₃As₂ Nanostructures

ParameterValueOutcome
Temperature~800°CSingle crystal formation
Heating duration60 min + 60 min maintenanceComplete reaction
Cooling rate~5°C min⁻¹Crystal quality preservation
Carrier gasArgon (0.1-0.3 SCCM)Controlled vapor transport
Target arrangementCylindrical hole (2-3 mm diameter)Homogeneous target evaporation

Low-Temperature Electromotive Force (EMF) Synthesis Optimization

The low-temperature electromotive force (EMF) method offers a precise approach to understanding thermodynamic parameters crucial for optimizing zinc arsenide synthesis. A recent thermodynamic study by Aghayeva et al. (2025) investigated ZnAs₂ and Zn₃As₂ compounds within the temperature range of 300-440 K using this method.

The synthesis process involves precise measurement of elemental components (zinc lumps and arsenic pieces), which are placed into quartz ampoules, evacuated to a pressure of about 10⁻² Pa, and heated to 1100 K. The synthesis is carried out for 3-5 hours, followed by cooling to 750 K and annealing at this temperature for approximately 100 hours to ensure equilibrium.

For EMF measurements, an electrochemical cell is assembled:

(-) Zn(s) / glycerol + KCl + ZnCl₂ / Zn-As alloy (s) (+)

The experimental data allows calculation of partial molar functions of zinc in the alloys, as well as standard thermodynamic functions of formation and standard entropies for ZnAs₂ and Zn₃As₂ compounds. These parameters are essential for optimizing synthesis conditions and understanding phase stability.

Table 3: Thermodynamic Parameters for Zinc Arsenide Compounds

Compound-ΔₑG° (kJ/mol)-ΔₑH° (kJ/mol)S° (J/mol·K)
ZnAs₂Determined via EMFDetermined via EMFCalculated using standard entropy values
Zn₃As₂Calculated using partial molar functionsCalculated using partial molar functionsCalculated using formula (10) in reference

The EMF method offers significant advantages for thermodynamic studies, including high sensitivity, non-destructive measurements, and direct determination of thermodynamic quantities. This approach provides more accurate results than high-temperature methods since it minimizes extrapolation to standard conditions.

Phase-Transfer Ligand Exchange Strategies for Surface Passivation

Surface passivation represents a critical challenge in nanocrystal synthesis, particularly for maintaining and enhancing electronic properties. Recent advancements in phase-transfer ligand exchange strategies have significantly improved the performance of Zn₃As₂ nanocrystals.

Kim et al. (2024) introduced a dual passivation strategy via phase-transfer ligand exchange, resulting in enhanced hole mobilities as high as 0.089 cm² V⁻¹ s⁻¹. This approach addresses the surface oxidation issues commonly encountered with Zn₃As₂ nanocrystals while maintaining their intrinsic p-type characteristics.

The phase-transfer ligand exchange process involves:

  • Initial synthesis with native surface ligands
  • Implementation of dual passivation strategy
  • Phase-transfer to exchange surface ligands
  • Enhanced charge transport through improved surface passivation

This method represents a significant advancement in p-type nanocrystal research, opening new possibilities for previously underexplored materials. The enhanced charge transport properties achieved through this approach make Zn₃As₂ nanocrystals particularly promising for field-effect transistor applications.

When employed in field-effect transistors (FETs), these phase-transfer ligand-exchanged nanocrystals demonstrate excellent p-type behavior. The surface passivation strategies not only enhance electronic performance but also improve stability, addressing one of the key challenges in nanocrystal applications.

Density Functional Theory (DFT) Analyses of Electronic Properties

DFT calculations have been instrumental in characterizing Zn₃As₂’s electronic structure. Studies using the WIEN2K code reveal a direct bandgap of 1.01 eV at the Γ-point in the Brillouin zone for the room-temperature tetragonal phase (α-Zn₃As₂) [6]. The valence band maximum (VBM) is dominated by arsenic p-orbitals, while zinc d-states contribute minimally near the Fermi level [2] [6]. Comparative analyses show that generalized gradient approximation (GGA) functionals underestimate the bandgap by ~15% compared to experimental measurements [6], as seen in Table 1.

Table 1: DFT-Calculated vs. Experimental Bandgaps of Zn₃As₂

MethodBandgap (eV)Source
PBE (GGA)0.86 [6]
HSE061.01 [6]
Experimental (Optical)0.99–1.11 [5]

Lattice parameters and atomic coordination significantly influence these results. The tetrahedral zinc sites and distorted cubic arsenic environments create a hybridization landscape that stabilizes the direct gap [4] [6].

Hybrid Functional Studies on Band Alignment Modifications

Hybrid functionals like HSE06 correct the self-interaction error inherent in standard DFT, improving bandgap accuracy. For Zn₃As₂, HSE06 increases the Γ-point gap from 0.86 eV (PBE) to 1.01 eV, aligning with optical measurements [6]. The conduction band minimum (CBM) shifts upward by 0.15 eV, enhancing the parity between direct and indirect transitions [2] [6]. This adjustment arises from improved treatment of exchange interactions in arsenic’s p-orbitals, which constitute 78% of the VBM density of states (DOS) [2]. Hybrid methods also predict a 10% enhancement in effective hole masses compared to GGA, critical for assessing carrier mobility [6].

Pressure-Dependent Bandgap Tuning Mechanisms

While temperature-dependent bandgap narrowing is well-documented (dE_g/dT = −4.55 × 10⁻⁴ eV/K) [5], pressure effects remain less explored. Phase transitions at 190°C and 651°C induce structural rearrangements that modulate the bandgap [4]. Theoretical models suggest that hydrostatic pressure reduces the a-axis lattice parameter by 2.3% per GPa, increasing orbital overlap and widening the gap [6]. However, experimental validation is limited, highlighting a key research gap.

Anisotropic Charge Carrier Mobility in Crystalline Phases

The tetragonal symmetry of α-Zn₃As₂ yields anisotropic effective masses:

  • Electrons: m = 0.21 m₀ (Γ→M), m = 0.35 m₀ (Γ→Z) [6]
  • Holes: m = 0.45 m₀, m = 0.62 m₀ [6]

These disparities arise from asymmetric p-orbital dispersion along the c-axis versus the ab-plane [2] [4]. The resulting electron mobility (μₑ ≈ 320 cm²/V·s) exceeds hole mobility (μₕ ≈ 150 cm²/V·s), favoring n-type transport in undoped samples [6].

Comparative Studies of α-Zn₃As₂ vs. β-Zn₃As₂ Electronic Configurations

The α-phase (room-temperature) and β-phase (high-temperature) exhibit distinct electronic behaviors:

Table 2: Electronic Properties of Zn₃As₂ Phases

Propertyα-Zn₃As₂β-Zn₃As₂
Crystal StructureTetragonalTetragonal*
Bandgap TypeDirectIndirect
Bandgap (eV)1.010.92 (est.)
VBM LocationΓ-pointM-point

*β-phase symmetry remains debated [4] [6].

The β-phase’s indirect gap stems from arsenic dimerization, which lowers the VBM at the M-point [4]. This transition reduces optical absorption efficiency but may enhance thermoelectric performance through valley degeneracy [6].

Zinc arsenide quantum dots have emerged as promising earth-abundant materials for next-generation light-emitting diodes, particularly for infrared applications. Recent advances in colloidal synthesis have enabled the production of highly crystalline p-type zinc arsenide nanocrystals with accurate stoichiometry and enhanced optoelectronic properties [1] [2]. The intrinsic p-type behavior of zinc arsenide, combined with its direct bandgap of approximately 1.0 eV, makes it particularly suitable for near-infrared quantum dot light-emitting diodes [3] [4].

Contemporary research has demonstrated that zinc arsenide quantum dots can be successfully integrated into quantum dot light-emitting diode architectures with remarkable performance characteristics. The most advanced device configurations utilize multilayer structures incorporating zinc arsenide quantum dots as the active emissive layer, sandwiched between optimized charge transport layers [5] [6]. These devices exhibit peak external quantum efficiencies ranging from 12.8% to 18.5%, with the highest performing devices achieving current efficiencies exceeding 82 cd/A [6].

The operational performance of zinc arsenide quantum dot light-emitting diodes is significantly influenced by the device architecture and material quality. Devices employing interfacial potential-graded structures have shown superior performance, with reduced lattice mismatch and suppressed Auger recombination processes [6]. The emission wavelength of these devices typically ranges from 1020 to 1080 nanometers, positioning them ideally for telecommunications and biomedical imaging applications [4] [7].

Surface passivation and quantum confinement effects play crucial roles in determining device performance. The low surface recombination velocity of zinc arsenide nanostructures, combined with high radiative recombination rates, contributes to efficient photoemission and detection capabilities [4] [7]. Operational lifetimes exceeding 99 hours at high brightness levels demonstrate the practical viability of these devices for commercial applications [6].

High-Mobility Field-Effect Transistor (FET) Architectures

The exceptional electronic properties of zinc arsenide have positioned it as an attractive material for high-performance field-effect transistors. Single-crystalline zinc arsenide nanowires exhibit remarkable carrier mobilities exceeding 305 cm²/V·s, with some configurations achieving mobilities as high as 420 cm²/V·s [8]. These values significantly surpass those of conventional silicon-based devices and approach the performance levels of more expensive III-V semiconductors.

The field-effect transistor architectures employing zinc arsenide demonstrate excellent electrical characteristics across various device geometries. Bottom-gate configurations with zinc arsenide thin films as the channel material show on/off ratios exceeding 10⁸, while maintaining low threshold voltages and sharp subthreshold swings [8]. The temperature-dependent conductivity measurements reveal that zinc arsenide maintains its high mobility characteristics across a wide temperature range, making it suitable for diverse operating conditions [9].

Nanowire-based field-effect transistors represent the most promising architecture for zinc arsenide devices. These structures exploit the one-dimensional nature of zinc arsenide nanowires to achieve superior electrostatic control and reduced short-channel effects [8]. The degenerately p-doped nature of zinc arsenide, attributed to shallow native defects, provides excellent hole transport characteristics while maintaining device stability [9] [8].

Gate dielectric selection significantly impacts device performance, with high-k dielectrics such as hafnium dioxide and aluminum oxide demonstrating superior performance compared to traditional silicon dioxide. The choice of contact materials also plays a crucial role, with titanium-aluminum contacts forming appropriate Schottky barriers for optimal device operation [8]. Advanced device architectures employing dual-gate structures enable enhanced control over carrier transport and improved switching characteristics.

Infrared Photodetection Efficiency in Nanowire Arrays

Zinc arsenide nanowire arrays have demonstrated exceptional performance in infrared photodetection applications, leveraging their unique combination of high absorption coefficients and favorable transport properties. The earth-abundant nature of zinc arsenide, combined with its direct bandgap near 1.0 eV, makes it particularly attractive for sustainable photodetector technologies [4] [7].

The photodetection efficiency of zinc arsenide nanowire arrays is significantly influenced by the array geometry and nanowire morphology. Vertically aligned arrays with optimized nanowire diameters of 50 nanometers and densities exceeding 2.5×10⁸ wires/cm² demonstrate superior light-trapping capabilities and enhanced photocurrent generation [4]. The superior light management properties of these nanostructured geometries result in responsivities exceeding 7300 A/W at 1.0 micrometer wavelength.

The temporal response characteristics of zinc arsenide photodetectors are particularly noteworthy, with rise times as fast as 390 microseconds and decay times below 720 microseconds [4]. These response times represent record-high performance among arsenide-based nanowire photodetectors and arise from the low surface recombination rates and high radiative recombination efficiency of zinc arsenide nanostructures [4] [7].

Specific detectivity values approaching 4.7×10¹⁰ Jones have been achieved in optimized zinc arsenide nanowire arrays, with external quantum efficiencies exceeding 6×10⁶% [4]. The exceptional performance is attributed to the combination of efficient light absorption, low surface recombination velocity, and high carrier mobility. Core-shell architectures further enhance performance by reducing surface states and improving carrier collection efficiency.

Photovoltaic Energy Conversion Mechanisms in Heterostructures

Zinc arsenide heterostructures represent a promising approach for earth-abundant photovoltaic technologies, offering potential solutions for sustainable energy conversion. The integration of zinc arsenide into heterostructure solar cells has been extensively studied, with particular focus on optimizing band alignment and interface properties [10] [11].

The most successful heterostructure configurations employ zinc arsenide as the p-type absorber layer in combination with wide-bandgap n-type window layers. Zinc oxide/zinc arsenide heterostructures have demonstrated power conversion efficiencies exceeding 11%, with open-circuit voltages reaching 0.73 V and short-circuit current densities of 21 mA/cm² [10]. The optimization of interface properties through microgrooving and surface treatments has resulted in significant performance improvements.

The photovoltaic energy conversion mechanisms in zinc arsenide heterostructures are governed by the band alignment at the heterojunction interface. Type-II band alignments in certain configurations provide enhanced charge separation efficiency, while careful optimization of doping concentrations ensures optimal depletion region formation [10] [12]. The fill factors of optimized devices exceed 0.75, indicating efficient charge collection and minimal series resistance losses.

Advanced heterostructure designs incorporating zinc arsenide have achieved quantum efficiencies exceeding 92% at 1000 nanometers, demonstrating excellent spectral response in the near-infrared region [10]. The combination of high absorption coefficients, favorable band structure, and optimized interface properties contributes to the superior performance of these earth-abundant photovoltaic systems.

Carrier Dynamics in Nanoplatelet-Based Photonic Devices

The carrier dynamics in zinc arsenide nanoplatelet-based photonic devices reveal unique transport mechanisms that distinguish them from bulk materials and other nanostructure geometries. The two-dimensional nature of zinc arsenide nanoplatelets provides exceptional quantum confinement effects while maintaining high in-plane mobility [13].

Photoluminescence studies of zinc arsenide nanoplatelets demonstrate quantum yields exceeding 91%, with radiative lifetimes ranging from 1.2 to 2.9 nanoseconds depending on the nanoplatelet thickness [13]. The reduced dimensionality leads to enhanced electron-hole overlap and consequently shorter radiative lifetimes compared to bulk materials. Non-radiative lifetimes extend to 18.2 nanoseconds, indicating excellent surface passivation and reduced defect densities.

The Auger recombination processes in zinc arsenide nanoplatelets are significantly suppressed compared to three-dimensional quantum dots, with recombination rates ranging from 1.2×10⁸ to 2.3×10⁸ s⁻¹ [13]. This suppression is attributed to the modified density of states and reduced Coulomb interactions in the two-dimensional geometry. The carrier mobility in these nanoplatelet systems reaches 305 cm²/V·s, facilitating efficient charge transport for photonic applications.

Diffusion lengths in zinc arsenide nanoplatelets extend to 4.1 micrometers, significantly exceeding the typical nanoplatelet dimensions and enabling efficient charge collection [13]. The surface recombination velocities remain below 1400 cm/s, indicating well-passivated surfaces and minimal surface-related losses. These favorable carrier dynamics contribute to the superior performance of nanoplatelet-based photonic devices and their potential for integration into advanced optoelectronic systems.

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (98.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Zinc arsenide

Dates

Last modified: 04-14-2024

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